molecular formula C14H11N2O3S2- B11709470 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate

Cat. No.: B11709470
M. Wt: 319.4 g/mol
InChI Key: KGZUHYIHYBDNLC-UHFFFAOYSA-M
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Description

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid. This reaction is often facilitated by the use of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation and solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiazole derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and enhances its solubility in aqueous media. This makes it particularly useful in applications requiring water-soluble compounds.

Properties

IUPAC Name

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZUHYIHYBDNLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N2O3S2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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